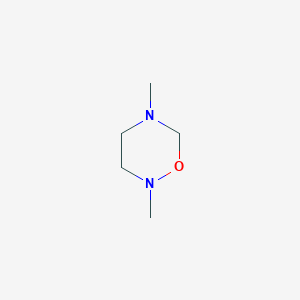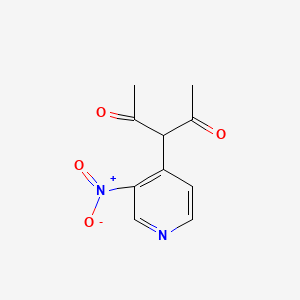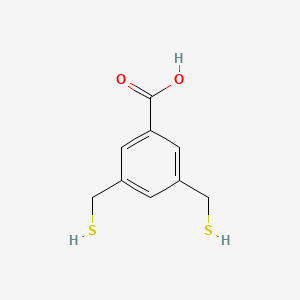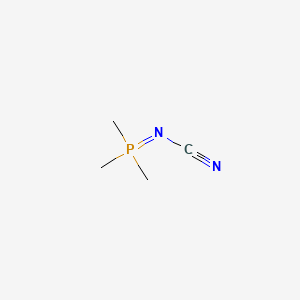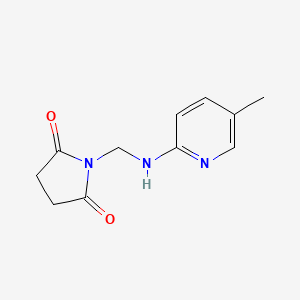
1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine-2,5-dione core, which is linked to a 5-methylpyridin-2-yl group via an aminomethyl bridge. The unique structure of this compound allows it to exhibit a range of biological activities, making it a valuable candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione typically involves the Mannich reaction, a three-component condensation reaction. In this process, 2-aminopyridine and succinimide are dissolved in distilled water and mixed well at room temperature until a clear solution is obtained. Formaldehyde is then added to this mixture, leading to the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidine-2,5-dione core to pyrrolidine-2-one.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced pyrrolidine derivatives, and substituted pyridine derivatives.
Scientific Research Applications
1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antioxidant activities, making it useful in studying bacterial resistance and oxidative stress.
Medicine: Potential therapeutic applications in treating infections, inflammation, and cancer due to its biological activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its antioxidant activity is due to its capacity to scavenge free radicals and reduce oxidative stress. Additionally, the compound may interact with specific receptors and proteins involved in inflammation and cancer pathways .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core and exhibit similar biological activities.
N-Substituted pyrrolidines: Compounds with different substituents on the pyrrolidine ring, such as N-methylpyrrolidine.
Pyridine derivatives: Compounds with various substituents on the pyridine ring, such as 2-aminopyridine and 5-methylpyridine
Uniqueness: 1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione stands out due to its specific combination of the pyrrolidine-2,5-dione core and the 5-methylpyridin-2-yl group. This unique structure imparts distinct biological activities, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-[[(5-methylpyridin-2-yl)amino]methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H13N3O2/c1-8-2-3-9(12-6-8)13-7-14-10(15)4-5-11(14)16/h2-3,6H,4-5,7H2,1H3,(H,12,13) |
InChI Key |
IKGKFSPEDSYHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NCN2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



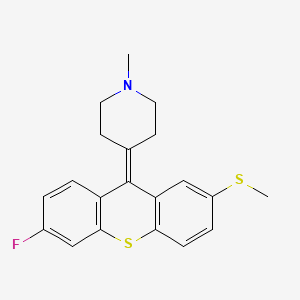
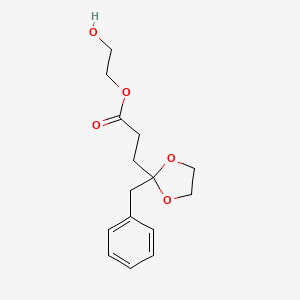

![1-Naphthalenol, 2-[(diethylamino)methyl]-](/img/structure/B14474859.png)
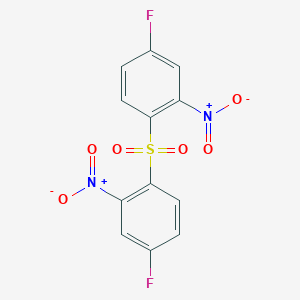
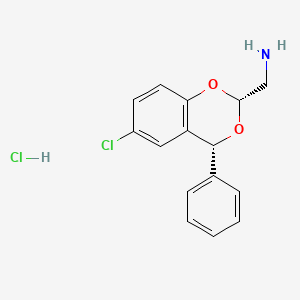
![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
